molecular formula C9H18O2 B1624121 1-Hydroxynonan-3-one CAS No. 67801-46-1

1-Hydroxynonan-3-one

Cat. No. B1624121
CAS RN: 67801-46-1
M. Wt: 158.24 g/mol
InChI Key: KCTDZLVBGWXNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-3-nonanone, also known as 2-heptanoyl-1-ethanol or 3-nonanon-1-ol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, 1-hydroxy-3-nonanone is considered to be a fatty alcohol lipid molecule. 1-Hydroxy-3-nonanone is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 1-Hydroxy-3-nonanone has been primarily detected in urine. Within the cell, 1-hydroxy-3-nonanone is primarily located in the cytoplasm.

Scientific Research Applications

Oxidation Processes and Reactive Species Formation

  • 1-Hydroxynonan-3-one is involved in oxidation processes. For instance, the oxidation of 3-Hydroxykynurenine (a tryptophan metabolite) generates compounds including xanthommatin and hydroxy-xanthommatin, which are linked to protein modification and cytotoxicity. These processes are significant in understanding cellular damage mechanisms and developing potential therapeutic strategies (Vazquez et al., 2000).

Role in Wine Oxidation and Ethyl Radical Quenching

  • In the field of food chemistry, research on 1-Hydroxynonan-3-one has uncovered its role in wine oxidation. A study on the reaction between 1-hydroxyethyl radicals and wine-related compounds, including 1-Hydroxynonan-3-one, highlights its significance in understanding wine's aging and flavor development (Kreitman, Laurie, & Elias, 2013).

Substrate and Activator for Enzymatic Reactions

  • 1-Hydroxynonan-3-one serves as both a substrate and activator for certain enzymes, such as mushroom tyrosinase. This enzyme is crucial for melanin production and other biochemical pathways, and understanding its interaction with substrates like 1-Hydroxynonan-3-one can inform studies on pigmentation and neurodegenerative diseases (Sanjust, Cecchini, Sollai, Curreli, & Rescigno, 2003).

Synthesis and Drug Development

  • 1-Hydroxynonan-3-one is a key intermediate in synthesizing complex natural products and pharmaceuticals. Its application in creating functionalized benzo[b]thiophenes, for instance, underlines its utility in drug discovery and development (Pradhan & De, 2005).

Cancer Research and Therapeutics

  • This compound has been studied for its potential in cancer therapeutics. A study on diarylheptanoids, which includes compounds related to 1-Hydroxynonan-3-one, shows its role in inducing cell cycle arrest and apoptosis in cancer cells, offering insights for new cancer treatments (Tian, An, Zhou, Xiao, Kohane, & Wu, 2009).

properties

CAS RN

67801-46-1

Product Name

1-Hydroxynonan-3-one

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

1-hydroxynonan-3-one

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-9(11)7-8-10/h10H,2-8H2,1H3

InChI Key

KCTDZLVBGWXNSQ-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)CCO

Canonical SMILES

CCCCCCC(=O)CCO

Other CAS RN

67801-46-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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